Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate
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Overview
Description
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate is a complex organic compound with the molecular formula C14H20N3O3P. This compound contains aziridine rings, which are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of aziridine rings makes this compound particularly interesting for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate typically involves the reaction of aziridine derivatives with phosphoryl chloride and subsequent esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. The general synthetic route can be summarized as follows:
Aziridine Formation: Aziridine derivatives are synthesized through the reaction of ethyleneimine with appropriate halides.
Phosphorylation: The aziridine derivatives react with phosphoryl chloride to form the bis(aziridin-1-yl)phosphoryl intermediate.
Esterification: The intermediate is then esterified with methyl 3-(4-aminophenyl)propanoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction reactions can open the aziridine rings to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Primary amines
Substitution: Various aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and coatings due to its reactive aziridine rings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate involves the reactivity of its aziridine rings. The aziridine rings can undergo ring-opening reactions, which are crucial for its function as a cross-linking agent. The molecular targets and pathways involved include nucleophilic attack on the aziridine rings, leading to the formation of stable covalent bonds with various substrates .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest aziridine derivative, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridine.
Ethyleneimine: A precursor to aziridine derivatives, used in the synthesis of various nitrogen-containing compounds.
Uniqueness
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate is unique due to its dual aziridine rings and phosphoryl group, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring cross-linking and complex molecule synthesis .
Properties
CAS No. |
53533-29-2 |
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Molecular Formula |
C14H20N3O3P |
Molecular Weight |
309.30 g/mol |
IUPAC Name |
methyl 3-[4-[bis(aziridin-1-yl)phosphorylamino]phenyl]propanoate |
InChI |
InChI=1S/C14H20N3O3P/c1-20-14(18)7-4-12-2-5-13(6-3-12)15-21(19,16-8-9-16)17-10-11-17/h2-3,5-6H,4,7-11H2,1H3,(H,15,19) |
InChI Key |
URCNTZFQUZVHPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)NP(=O)(N2CC2)N3CC3 |
Origin of Product |
United States |
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